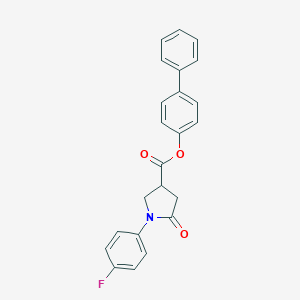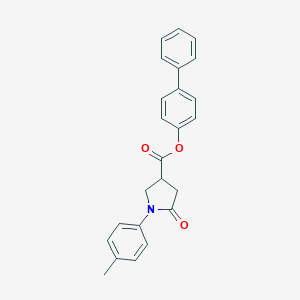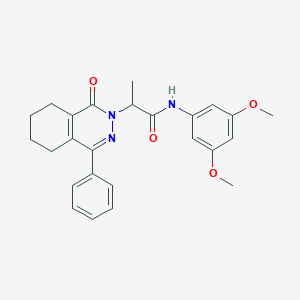![molecular formula C18H17BrO6 B271090 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to determine the long-term effects of this compound.
実験室実験の利点と制限
One of the advantages of using 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its low toxicity and high efficacy against cancer cells, fungi, and bacteria. However, one of the limitations is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to further investigate its mechanism of action and identify the enzymes and pathways involved in its activity. Another direction is to study its efficacy in combination with other anticancer, antifungal, and antibacterial agents. Additionally, studies can be conducted to determine the long-term effects of this compound on biochemical and physiological parameters in animal models. Finally, efforts can be made to optimize the synthesis method to improve the yield and purity of the final product.
Conclusion
This compound is a synthetic compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action and identify the enzymes and pathways involved in its activity. Additionally, efforts can be made to optimize the synthesis method and study its efficacy in combination with other agents.
合成法
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3-methoxyphenylacetic acid with 1,3-cyclopentanedione in the presence of a catalytic amount of p-toluenesulfonic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate compound. The intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product. The multistep synthesis method involves the synthesis of the intermediate compound separately, followed by the reaction with the 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid using DCC and DMAP.
科学的研究の応用
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of various fungi and bacteria.
特性
分子式 |
C18H17BrO6 |
|---|---|
分子量 |
409.2 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H17BrO6/c1-23-9-4-2-3-8(5-9)12(20)7-24-17(21)13-10-6-11-14(13)18(22)25-16(11)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3 |
InChIキー |
OMZQOXFLCMSYFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)





![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)